Methyl 4-chloro-5-propylthiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-5-propylthiophene-2-carboxylate is a versatile chemical compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . This compound is known for its unique blend of properties, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-propylthiophene-2-carboxylate typically involves the reaction of 4-chloro-5-propylthiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-propylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-chloro-5-propylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-propylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and the nature of the target molecules. For instance, its thiophene ring can interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: Similar compounds with different substituents on the thiophene ring.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Uniqueness
Methyl 4-chloro-5-propylthiophene-2-carboxylate stands out due to its unique combination of a chloro and propyl group on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, from pharmaceuticals to advanced materials.
Properties
CAS No. |
1399656-69-9 |
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Molecular Formula |
C9H11ClO2S |
Molecular Weight |
218.70 g/mol |
IUPAC Name |
methyl 4-chloro-5-propylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO2S/c1-3-4-7-6(10)5-8(13-7)9(11)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
MYQOZXJFOCEWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)OC)Cl |
Origin of Product |
United States |
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